Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4.C2H4O2/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;1-2(3)4/h11H,2-10H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFASLTVDAPGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCO.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783490 | |
| Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-26-2 | |
| Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Derivatization of Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate
Established Synthetic Pathways for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate (B1210297) Production
The industrial production of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate, also known as diethylene glycol monobutyl ether acetate (DBA), predominantly relies on direct esterification. manavchem.com An alternative, though less common, route involves the reaction of ethylene (B1197577) oxide with n-butyl alcohol.
The most common method for synthesizing this compound is the direct esterification of diethylene glycol monobutyl ether (DGBE) with acetic acid. manavchem.com This reversible reaction requires a catalyst to achieve a viable reaction rate and high conversion. cymitquimica.com To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, typically through azeotropic distillation. industrialchemicals.gov.au
A variety of acidic catalysts have been employed for this esterification. Traditionally, strong mineral acids such as sulfuric acid have been used. nist.gov However, due to their corrosive nature and the challenges associated with their separation from the product mixture, there has been a shift towards less corrosive and more environmentally benign catalysts. nist.govspecialchem.com Sulfonic acids, including benzenesulfonic acid and p-toluenesulfonic acid, are preferred in many industrial settings as they are less corrosive. eastman.com
Heterogeneous solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of separation, reusability, and reduced environmental impact. nist.govspecialchem.com Examples of solid acid catalysts that have been investigated for similar esterification reactions include ion-exchange resins like Amberlyst-15, zeolites, and various supported acids on carriers like alumina (B75360) or silica. industrialchemicals.gov.auspecialchem.com
Catalytic Systems in Glycol Ether Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Mineral Acids | Sulfuric Acid (H₂SO₄) | High catalytic activity | Highly corrosive, difficult to separate, environmental concerns |
| Sulfonic Acids | p-Toluenesulfonic acid (p-TsOH), Benzenesulfonic acid | Less corrosive than mineral acids, good activity | Still requires neutralization and separation |
| Solid Acids (Heterogeneous) | Amberlyst-15, Zeolites, Supported acids | Easily separable, reusable, reduced waste, less corrosive | Potentially lower activity compared to homogeneous catalysts, may require higher temperatures |
An alternative pathway for the production of this compound begins with the reaction of ethylene oxide with anhydrous n-butyl alcohol, typically in the presence of an alkaline catalyst. This initial reaction forms diethylene glycol monobutyl ether, which is then subsequently reacted with acetic acid to yield the final acetate product.
Process intensification strategies are being explored to enhance the efficiency, reduce energy consumption, and lower the capital costs associated with the production of glycol ether acetates. nih.gov While specific studies on this compound are limited, research on analogous compounds like propylene (B89431) glycol monomethyl ether acetate (PGMEA) highlights relevant technologies. nih.gov
One such technology is reactive distillation (RD) , which combines the chemical reaction and the separation of products in a single unit. nih.gov By continuously removing the water byproduct from the reaction zone, the equilibrium is shifted, leading to higher conversion rates and potentially eliminating the need for a separate azeotropic distillation step. nih.gov Further intensification can be achieved by using a dividing wall column (DWC) , which can perform the tasks of multiple conventional distillation columns in a single shell, leading to significant energy and capital savings. nih.gov The application of these advanced process configurations could offer a more sustainable and economical route for the large-scale production of this compound.
Advanced Derivatization Strategies and Functional Group Transformations
The molecular structure of this compound, which contains both ether and ester functional groups, theoretically allows for further chemical modification. However, specific research into the derivatization of this compound is not extensively documented in publicly available literature.
There is limited specific information available regarding the oligomerization or polymerization of this compound as a primary monomer. While it is a component in various formulations, dedicated studies on its homopolymerization or its role as a comonomer in creating novel polymeric structures are scarce. Some sources suggest that as a solvent, it may be copolymerized with other acrylates, but detailed studies or specific examples of the resulting polymers and their properties are not provided. nih.gov
Targeted chemical modifications of the ester or ether groups in this compound could potentially lead to derivatives with enhanced properties, such as altered solvency, viscosity, or reactivity for specific applications like coatings or plasticizers. However, based on available information, there is no significant body of research focused on such targeted functional group transformations for this particular molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the use of environmentally benign catalysts and safer reaction media.
A significant step towards a greener synthesis is the replacement of traditional homogeneous mineral acid catalysts with solid acid catalysts. nist.gov As previously mentioned, heterogeneous catalysts like ion-exchange resins and zeolites are non-corrosive, can be easily separated by filtration, and are often reusable, which minimizes waste generation. nist.govspecialchem.com This eliminates the need for neutralization steps that produce large quantities of salt waste.
Another important aspect of greening the synthesis process is the choice of the azeotropic agent used for water removal. Historically, solvents like benzene (B151609) and toluene (B28343) were used, but they are now recognized as toxic and environmentally harmful. eastman.com The development of greener synthetic methods has led to the adoption of less toxic alternatives. For instance, the use of sec-butyl acetate as an azeotropic dehydrating agent has been proposed. eastman.com Sec-butyl acetate has lower toxicity, and the azeotrope it forms with water has a high water content, which can reduce the amount of agent required and lower energy consumption during its recovery. eastman.com
Comparison of Traditional vs. Green Synthetic Approaches
| Process Aspect | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Solid acids (e.g., Amberlyst-15, zeolites), p-Toluenesulfonic acid |
| Azeotropic Agent | Benzene, Toluene | sec-Butyl acetate |
| Process Efficiency | Batch reaction with separate distillation | Process intensification with Reactive Distillation (RD) and Dividing Wall Columns (DWC) |
| Waste Generation | Neutralization salts, catalyst waste | Reduced waste due to catalyst recycling and process intensification |
Solvent-Free and Atom-Economical Syntheses
The principles of green chemistry emphasize the design of chemical processes that maximize the incorporation of all materials used in the process into the final product. primescholars.com Atom economy is a key metric in this regard, and reactions such as esterification are inherently atom-economical.
C₄H₉O(CH₂CH₂O)₂H + CH₃COOH ⇌ C₄H₉O(CH₂CH₂O)₂COCH₃ + H₂O
This reaction can be carried out under solvent-free conditions, where the reactants themselves form the reaction medium. This approach simplifies the process by eliminating the need for a solvent, which in turn reduces waste, lowers costs associated with solvent purchase and recycling, and minimizes potential environmental and safety hazards.
Research into the synthesis of similar glycol ether acetates, such as propylene glycol methyl ether acetate (PGMEA), has demonstrated the feasibility of continuous liquid-phase esterification processes using solid acid catalysts. researchgate.net These solvent-free systems offer high conversion rates and selectivity, showcasing a promising direction for the large-scale, environmentally benign production of DGBEA. researchgate.net
| Reaction Type | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Direct Esterification | Diethylene glycol monobutyl ether, Acetic acid | This compound | Water | 91.9% |
| Transesterification | Diethylene glycol monobutyl ether, Ethyl acetate | This compound | Ethanol | 81.6% |
Sustainable Catalysis and Renewable Feedstocks
The development of sustainable synthetic methods for DGBEA also hinges on the use of environmentally friendly catalysts and the transition from petrochemical-based feedstocks to renewable alternatives.
Sustainable Catalysis
Traditional homogeneous acid catalysts like sulfuric acid, while effective, are corrosive, difficult to separate from the reaction mixture, and generate significant waste during neutralization. mdpi.com To overcome these limitations, research has focused on heterogeneous solid acid catalysts and other advanced catalytic systems.
Solid Acid Resins: Ion-exchange resins, such as Amberlyst-15, have been successfully employed as catalysts for the esterification of glycol ethers. rmiq.org These catalysts are advantageous due to their non-corrosive nature, ease of separation from the product mixture by simple filtration, and potential for regeneration and reuse, which simplifies the purification process and reduces waste. rmiq.orgmdpi.com Studies on the synthesis of various glycol ether acetates have shown that heterogeneous catalysts like Amberlyst-15 can lead to high reaction conversions. rmiq.org
Heteropolyanion-Based Ionic Liquids: Novel catalytic systems, such as heteropolyanion-based ionic liquids (HPA-ILs), have shown excellent activity in the esterification of DGBE with acetic acid. researchgate.netacs.org These catalysts combine the properties of ionic liquids with the strong acidity of heteropolyacids. Research has demonstrated that certain HPA-ILs, like [BSEt₃N]₃PW₁₂O₄₀ and [BSmim]₃PW₁₂O₄₀, exhibit higher catalytic activity than conventional catalysts such as sulfuric acid and Amberlyst-15. researchgate.netacs.orgfigshare.com A significant advantage of these catalysts is their reusability; they can be recovered and reused multiple times without a significant loss in activity. researchgate.netacs.orgfigshare.com
| Catalyst | Catalyst Type | Key Advantages | Reusability | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Heterogeneous Solid Acid Resin | Non-corrosive, easy to separate, simplifies purification. | Yes | rmiq.org |
| [BSEt₃N]₃PW₁₂O₄₀ | Heteropolyanion-Based Ionic Liquid | High catalytic activity, non-corrosive. | Can be reused at least six times without significant loss of activity. | acs.orgfigshare.com |
| [BSmim]₃PW₁₂O₄₀ | Heteropolyanion-Based Ionic Liquid | High catalytic activity, non-corrosive. | Can be reused at least six times without significant loss of activity. | acs.orgfigshare.com |
Biocatalysis: The use of enzymes, particularly lipases, offers a green and highly selective route for ester synthesis. Lipase-catalyzed esterification and transesterification reactions are conducted under mild conditions, which reduces energy consumption and the formation of unwanted byproducts. nih.gov While specific studies on the lipase-catalyzed synthesis of DGBEA are not extensively documented, research on the enzymatic polymerization of diethylene glycol with dicarboxylic acids demonstrates the potential of lipases to catalyze reactions involving this glycol ether. nih.gov
Renewable Feedstocks
The conventional production of DGBEA relies on feedstocks derived from petroleum. The parent alcohol, DGBE, is synthesized from n-butanol and ethylene oxide. alliedmarketresearch.com A truly sustainable synthesis of DGBEA requires the substitution of these petrochemicals with bio-based alternatives.
Bio-n-butanol: N-butanol can be produced from renewable biomass through the Acetone-Butanol-Ethanol (ABE) fermentation process, which utilizes bacteria from the Clostridium genus to convert sugars into these solvents. celignis.commicrobiologysociety.org This well-established process offers a direct route to bio-based n-butanol. Additionally, n-butanol can be synthesized from syngas derived from biomass gasification. nih.govunit.no
Bio-ethylene oxide: Ethylene oxide is commercially produced by the oxidation of ethylene. Bio-ethylene can be derived from the dehydration of bio-ethanol, which is readily available from the fermentation of sugars from sources like corn or sugarcane. aidic.it This bio-ethylene can then be oxidized to produce bio-ethylene oxide, providing a renewable pathway to this key intermediate. indiaglycols.comcam.ac.ukineos.com The development of one-pot processes to convert bio-ethanol directly to bio-ethylene oxide is also an active area of research. aidic.it
By integrating the use of sustainable catalysts with renewable, bio-based feedstocks, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more environmentally friendly and economically viable manufacturing process.
Mechanistic Investigations of Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate Interactions
Solvation Mechanisms and Intermolecular Forces in Complex Systems
The solvation behavior of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate (B1210297), also known as triethylene glycol monobutyl ether acetate, is governed by the interplay of its ether, ester, and alkyl functionalities. These structural features allow for a range of intermolecular interactions, including dipole-dipole forces and London dispersion forces. The presence of multiple ether linkages contributes to its ability to solvate a variety of substances and its miscibility with many organic solvents. scbt.com
Influence on Phase Equilibria and Solubility Parameters in Non-Aqueous Systems
The concept of solubility parameters can be used to predict the miscibility of this solvent with other substances, including polymers. While experimentally determined Hansen Solubility Parameters for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate are not widely published, they can be estimated based on its chemical structure. These parameters quantify the energy from dispersion forces, polar forces, and hydrogen bonding. A close match between the solubility parameters of the solvent and a solute (e.g., a polymer) suggests a higher likelihood of miscibility.
Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 245 °C | sigmaaldrich.com |
| Melting Point | -32 °C | sigmaaldrich.com |
| Density (at 25 °C) | 0.978 g/mL | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.423 | sigmaaldrich.com |
| Water Solubility (at 20 °C) | 65 g/L | sigmaaldrich.com |
Reaction Kinetics and Degradation Pathways in Controlled Environments
The stability of this compound is a critical factor in its storage, handling, and application. Understanding its degradation pathways under various conditions is essential for predicting its environmental fate and for ensuring its performance in formulated products.
Hydrolytic Stability and Kinetic Modeling
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield triethylene glycol monobutyl ether and acetic acid. The ether linkages, however, are generally stable to hydrolysis under neutral conditions and at ambient temperatures. scbt.com The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
Kinetic modeling of the hydrolysis reaction can be performed to predict the rate of degradation under specific conditions. A pseudo-first-order kinetic model can often be applied when the concentration of one reactant (e.g., water) is in large excess. The rate equation would be:
Rate = k[Ester]
where k is the pseudo-first-order rate constant. The value of k would be a function of temperature and pH. While specific kinetic data for the hydrolysis of this particular ester are not extensively available, general principles of ester hydrolysis kinetics can be applied to estimate its stability.
Photolytic and Thermolytic Decomposition Mechanisms
Upon release into the atmosphere, high boiling point glycol ethers are expected to undergo photodegradation. The atmospheric half-life is estimated to be on the order of hours, suggesting that photolytic decomposition is a significant degradation pathway in the environment. scbt.com The mechanism of photolytic decomposition would likely involve the formation of radical species upon absorption of UV radiation, leading to a cascade of reactions that break down the molecule.
Thermolytic decomposition occurs at elevated temperatures. When heated to decomposition, it is expected to emit acrid smoke and irritating fumes, with combustion products including carbon dioxide (CO2) and other pyrolysis products typical of burning organic material. scbt.com The presence of ether linkages may influence the decomposition pathway, potentially leading to the formation of smaller volatile organic compounds. The autoignition temperature is reported to be 393 °F (200.5 °C). sigmaaldrich.com
Interfacial Phenomena and Surface Chemistry of this compound
The surface activity of this compound is a result of its amphiphilic nature, possessing both a hydrophobic alkyl chain and a more hydrophilic ether-ester portion. This structure allows it to accumulate at interfaces, such as liquid-air or liquid-liquid interfaces, and reduce the interfacial tension. The efficiency of a substance in reducing surface tension is an important characteristic for its use in coatings, cleaners, and other formulations where wetting and spreading are critical.
Adsorption and Desorption Dynamics on Material Surfaces
The adsorption and desorption characteristics of this compound on various material surfaces are not extensively documented in publicly available scientific literature. However, its environmental fate provides some indirect insights into its adsorptive behavior. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. For this compound, the estimated Koc value is 10, which suggests a very high mobility in soil and a low potential for adsorption to organic matter. nih.gov This low adsorption potential is consistent with its miscibility with many organic solvents and partial solubility in water. nih.gov
The molecular structure of this compound, which includes both polar (ester and ether linkages) and nonpolar (butyl and ethyl groups) moieties, allows for a range of interactions with different surfaces. However, without specific experimental data such as adsorption isotherms or kinetic studies on defined material surfaces, a detailed quantitative description of its adsorption and desorption dynamics is not possible at this time.
General principles of physical adsorption (physisorption) would likely govern the interaction of this compound with many surfaces. These interactions, driven by weaker van der Waals forces, would be reversible, allowing for desorption to occur. The rate of adsorption and desorption would be influenced by factors such as the nature of the surface (e.g., polarity, roughness), temperature, and the presence of other competing molecules.
Table 1: Adsorption Potential of this compound
| Parameter | Value | Interpretation | Source |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 10 (estimated) | Very high mobility in soil, low adsorption potential | nih.gov |
Note: This table is based on limited available data and provides a general indication of adsorption potential in an environmental context. Specific adsorption dynamics on engineered material surfaces may vary significantly.
Role in Wetting, Spreading, and Film Formation
This compound plays a significant role as a coalescing agent, particularly in latex paints and other waterborne coatings. eastman.comethersolvent.com Its effectiveness in this role is attributed to its unique combination of physical and chemical properties that influence the wetting, spreading, and ultimate formation of a continuous, uniform film.
The primary function of a coalescing agent is to facilitate the fusion of polymer particles in a latex dispersion as the water evaporates. pcimag.com For a stable and durable film to form, the polymer particles must be soft enough to deform and merge into a continuous phase. pcimag.com this compound, being an efficient solvent for many polymers, temporarily plasticizes the latex particles, reducing their glass transition temperature (Tg) and allowing them to coalesce at ambient temperatures. researchgate.netcoatingsworld.com
The wetting and spreading characteristics of a liquid are governed by its surface tension and its interaction with the substrate. This compound has a relatively low surface tension, which promotes the wetting of various surfaces.
Table 2: Surface Tension of this compound
| Temperature | Surface Tension | Source |
| 20°C | 30.0 dynes/cm | eastman.com |
| 25°C | 30.0 mN/m | hedinger.de |
Note: 1 dyne/cm = 1 mN/m
A study on the film formation of latex paints highlighted that the choice of coalescing agent, including diethylene glycol n-butyl ether acetate, can influence the final properties of the coating, such as scrub resistance. pcimag.com The research demonstrated a clear relationship between the type of coalescent, the polymer dispersion, and the resulting film quality, underscoring the importance of the molecular interactions at the interfaces during film formation. pcimag.com
Applications of Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate in Advanced Materials and Chemical Technologies
Role as a High-Performance Solvent in Coatings and Resins
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate (B1210297) is extensively utilized as a high-performance solvent and coalescing agent in the coatings and resins industry. Its strong solvency for a wide variety of resins, including acrylics, alkyds, and polyurethanes, makes it an essential ingredient in formulating high-quality paints, lacquers, and enamels. polarismarketresearch.com The compound's slow evaporation rate is particularly beneficial in applications requiring a smooth, high-gloss finish, as it allows for extended leveling time and prevents defects such as blushing. eastman.comunivarsolutions.com
Formulations for Low Volatile Organic Compound (VOC) Coatings
In response to increasingly stringent environmental regulations aimed at reducing volatile organic compound (VOC) emissions, Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate has become a key ingredient in the formulation of low-VOC paints and coatings. grandviewresearch.com Its high boiling point and low vapor pressure classify it as a low-volatility organic compound, making it an effective substitute for more volatile solvents. eastman.com This allows formulators to develop coatings that comply with environmental standards without compromising performance. grandviewresearch.com
As a coalescing agent in water-based latex paints, it plays a crucial role in film formation. It temporarily plasticizes the polymer particles, allowing them to fuse together as the water evaporates, resulting in a continuous and durable film. medchemexpress.comdss.go.th The demand for this compound is anticipated to grow, driven by the increasing need for low-VOC coalescents in the manufacturing of environmentally friendly paints. grandviewresearch.com
Influence on Rheology and Curing Characteristics
The slow evaporation rate of this solvent also plays a role in the curing process of coatings and adhesives. By remaining in the film for a longer period, it allows for more complete cross-linking of the resin, which can lead to the formation of a strong and durable bond. polarismarketresearch.com In certain polyurethane coating compositions, it is used as a solvent that can dissolve the elastomer at elevated temperatures, resulting in a stable solution upon cooling.
Utilization in Advanced Polymer Processing and Manufacturing
The utility of this compound extends to various aspects of polymer processing and manufacturing, where it serves as a functional additive to enhance material properties and processing efficiency.
Plasticizer and Coalescing Agent Functions in Polymer Emulsions
In polymer emulsions, this compound acts as both a plasticizer and a coalescing agent. As a plasticizer, it increases the flexibility and workability of the polymer. Its primary role in this context, however, is as a coalescent in latex-based systems such as paints and adhesives. researchgate.net By reducing the minimum film formation temperature (MFFT) of the polymer dispersion, it enables the formation of a coherent film at ambient temperatures. coatingsworld.compcimag.com This property is critical for achieving optimal performance in applications like architectural coatings and water-based adhesives. researchgate.net
Applications in Specialty Adhesives and Sealants
In the formulation of specialty adhesives and sealants, this compound contributes to both the application properties and the final performance of the product. google.com Its slow evaporation rate is advantageous in providing a longer open time for adhesives, allowing for proper positioning of the bonded substrates. polarismarketresearch.com Furthermore, its role in the drying and curing process helps to ensure the development of a strong and durable adhesive bond. polarismarketresearch.com
Emerging Applications in Niche Industrial Sectors
Beyond its traditional uses in coatings and polymers, this compound is finding applications in several niche industrial sectors due to its unique solvent properties.
In the electronics industry , it is used in the formulation of cleaning agents and photoresist strippers. coatingsworld.com Its ability to dissolve a wide range of organic materials makes it effective in removing photoresists from semiconductor wafers without damaging the underlying substrate. polarismarketresearch.comepo.org
The printing industry utilizes this compound as a high-boiling point solvent in specialty inks, such as those for screen printing and digital printing. grandviewresearch.com It helps to control the ink's viscosity and drying time, ensuring efficient transfer to the substrate and producing high-quality prints. polarismarketresearch.com It is also a key component in the formulation of ink for ballpoint pens. grandviewresearch.comcoatingsworld.com
In the textile industry , it serves as a solvent and dye carrier in printing and dyeing processes. polarismarketresearch.com It aids in the even penetration of dyes into fabric fibers, resulting in more vibrant and uniform coloration. polarismarketresearch.com Additionally, it is used in wood stains and furniture polishes as a solvent for dyes. A patent has also mentioned its use in an organic carrier composition for solar cell back surface field aluminum paste, where it acts as a solvent and plasticizer.
Role in Advanced Cleaning Solutions and Degreasers
This compound is a highly effective solvent in the formulation of advanced cleaning fluids and degreasers for both industrial and household applications. nih.gov Its utility in this sector is primarily due to its powerful solvency, slow evaporation rate, and ability to dissolve a broad spectrum of soils. alliancechemical.com
Detailed Research Findings:
Glycol ethers, as a class, are recognized for their excellent cleaning power, capable of removing both water-soluble and greasy (water-insoluble) soils. The dual functionality of ether and alcohol groups within their structure allows them to act as coupling agents, creating stable mixtures of otherwise immiscible ingredients like oil and water. researchgate.net This property is crucial in heavy-duty cleaning formulations.
This compound, in particular, is valued for its high boiling point and low volatility, which allows for prolonged contact time with the substrate, enhancing the dissolution of stubborn contaminants like oils, greases, resins, and waxes. nih.govalliancechemical.com This makes it a suitable solvent for industrial degreasers used in metal cleaning and for precision cleaning in the electronics industry, where it can effectively remove residues and contaminants from circuit boards. nih.gov
In household cleaners, its mild, non-residual odor makes it a preferred choice. nih.gov It is used in a variety of products, including hard surface cleaners and dishwasher cleaners. industrialchemicals.gov.au The consumption of diethylene glycol monobutyl ether acetate in cleaning fluid formulations accounted for a significant portion of its global use, highlighting its importance in this market. grandviewresearch.com
The performance of this solvent in cleaning formulations is summarized in the table below:
Potential in Functional Fluids and Lubricant Formulations
The unique properties of this compound suggest its potential for use in functional fluids and lubricant formulations, although specific research in this area is less extensive than in coatings and cleaners.
Detailed Research Findings:
One of the documented applications in functional fluids is as a diluent for hydraulic brake fluid. google.com The high boiling point of this glycol ether acetate is a critical property for this application, as brake fluids are subjected to high temperatures.
In the realm of lubricants, while direct studies on the tribological properties of this compound are not widely published, the broader class of glycol ethers has been explored for its lubricating potential. A patent for a penetrating and lubricating composition describes the use of a glycol ether as a carrier for a silicone lubricant. google.com The glycol ether's function is to penetrate tight spaces and dissolve rust, after which it evaporates, leaving a lubricating silicone film. google.com This suggests that the solvency and penetrating ability of glycol ethers are valuable in lubrication contexts.
Furthermore, research on other ether-containing compounds, such as alkyl glyceryl ethers, has shown their effectiveness as water-based lubricant additives, significantly reducing friction when formulated with other components. researchgate.net The ether functional groups are noted to increase the sites for adsorption on metal surfaces, contributing to the formation of a lubricating film. researchgate.net Polyalkylene glycols (PAGs), which are also polyethers, are well-established as base oils for lubricants due to their excellent lubricity, thermal stability, and shear resistance. researchgate.net
Given that this compound shares the ether linkage and has a relatively high viscosity for a solvent, it can be inferred that it may contribute to the film-forming and lubricating properties of a formulation. It has been mentioned for use as an "ink lubricant". epa.gov
The potential lubricating properties are summarized in the table below, drawing on data for related compounds where specific data for this compound is not available.
Environmental Fate, Transport, and Ecotoxicological Implications of Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate
Environmental Release and Distribution Pathways
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate (B1210297), also known as diethylene glycol monobutyl ether acetate (DBEA), enters the environment primarily through releases from its production and extensive use in industrial and consumer products. Its use as a solvent in paints, lacquers, printing inks, and cleaners leads to its release into the atmosphere through evaporation. nih.gov Industrial wastewater discharges and improper disposal of products containing this chemical can lead to its release into aquatic and terrestrial environments. nih.gov
Atmospheric Transport and Deposition Modeling
Once released into the atmosphere, Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is expected to exist almost entirely in the vapor phase. scbt.com Its transport and fate are governed by its physical and chemical properties, such as vapor pressure and reactivity with atmospheric oxidants. The estimated atmospheric half-life for the compound, based on its reaction with hydroxyl radicals, is between 2.4 and 2.5 hours. scbt.com This relatively short half-life suggests that it will be degraded reasonably quickly and is unlikely to undergo long-range atmospheric transport. Deposition modeling indicates that it can be removed from the atmosphere by precipitation (wet deposition). cdc.gov
Interactive Table 1: Physicochemical Properties Relevant to Environmental Distribution
| Property | Value | Implication for Environmental Distribution |
|---|---|---|
| Vapor Pressure | 0.04 mmHg @ 20°C thegoodscentscompany.com | Low volatility, but still allows for evaporation into the atmosphere during use. |
| Water Solubility | 6.5% by mass scbt.com | Moderately soluble, facilitating its transport in aquatic systems. |
| Log Kow (Octanol/Water Partition Coefficient) | 1.10 (estimated) thegoodscentscompany.com | Low potential for bioaccumulation in organisms. |
Aquatic and Terrestrial Compartmentalization
If released into water, this compound is expected to remain predominantly in the water column due to its moderate solubility. scbt.com It is not expected to significantly adsorb to suspended solids and sediment, given its estimated low soil adsorption coefficient (Koc). Fugacity modeling, which predicts the environmental compartment where a chemical is most likely to partition, suggests a preference for partitioning to water and soil over air or sediment. oecd.org In soil, its moderate water solubility and low adsorption potential indicate that it has the potential for leaching into groundwater. cdc.gov
Biodegradation and Abiotic Transformation in Environmental Matrices
The persistence of this compound in the environment is limited by both biological and non-biological degradation processes.
Microbial Degradation Pathways and Metabolites
This compound is considered to be readily biodegradable. scbt.com In the presence of microorganisms, it is expected to be hydrolyzed to its parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), and acetic acid. nih.gov The resulting 2-(2-butoxyethoxy)ethanol can be further oxidized by microbial enzymes, such as dehydrogenase, to form 2-butoxyacetaldehyde and subsequently 2-butoxyacetic acid, before being ultimately degraded to carbon dioxide and water. nih.gov Studies on the biodegradation of the related compound 2-butoxyethanol (B58217) have shown half-lives ranging from 1 to 4 weeks in aquatic environments. wikipedia.org
Ecotoxicological Assessment in Model Organisms
Based on available data, this compound exhibits low acute toxicity to aquatic organisms. Ecotoxicological studies on representative aquatic species indicate that high concentrations are required to elicit toxic effects. For instance, the related compound ethylene (B1197577) glycol monobutyl ether acetate (EGBEA) affects the survival, growth, and reproduction of aquatic organisms only at concentrations of approximately 100 mg/L or more. nih.gov The metabolism of this compound and its parent ether, diethylene glycol monobutyl ether (DGBE), has been studied, and they are believed to have similar toxicity profiles. epa.gov The major metabolite is the corresponding acid, and the parent compound is not excreted unchanged in urine. epa.gov
Interactive Table 2: Acute Ecotoxicity Data for Related Glycol Ethers
| Organism | Test Type | Endpoint | Value (mg/L) | Reference Compound |
|---|---|---|---|---|
| Fish (Pimephales promelas) | 96-hr LC50 | Mortality | >100 | Diethylene glycol monobutyl ether redox.com |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 | Immobilization | >100 | Diethylene glycol monobutyl ether redox.com |
| Algae (Pseudokirchneriella subcapitata) | 72-hr EC50 | Growth Inhibition | >100 | Diethylene glycol monobutyl ether redox.com |
Impact on Aquatic Biota (e.g., fish, daphnia, algae)
This compound, also known as diethylene glycol monobutyl ether acetate (DGBEA), is recognized as being harmful to aquatic organisms. inchem.orgaglayne.com Ecotoxicological studies have been conducted to determine its acute and chronic toxicity across various trophic levels within aquatic ecosystems. nih.govresearchgate.net Research indicates that DGBEA is slightly more ecotoxic to aquatic species than its parent compound, ethylene glycol monobutyl ether (EGBE). researchgate.net
| Organism Group | Finding | Source |
|---|---|---|
| General Aquatic Organisms | Classified as harmful. | inchem.orgaglayne.com |
| Aquatic Invertebrates | Low acute toxicity. | aglayne.com |
| Algae | Low toxicity. | aglayne.com |
| Japanese Oyster (early development) | Strongly affected at high concentrations (1000 and 10,000 mg/L). | nih.govresearchgate.net |
| Xenopus laevis (Micronucleus test) | Not genotoxic in the range of concentrations tested. | nih.govresearchgate.net |
Effects on Terrestrial Organisms and Soil Microflora
Information regarding the direct ecotoxicological effects of this compound on terrestrial organisms is limited. However, its fate in soil is influenced by its potential for mobility and biodegradation by soil microflora. The related compound, 2-butoxyethanol, is known to be mobile in soil and can potentially leach into groundwater. cdc.govnih.gov It also biodegrades more slowly in soil and water than it does in the air. cdc.govnih.gov
The biodegradation of glycol ethers by bacteria is a key process in their environmental breakdown. Studies have identified specific soil and sludge bacteria capable of degrading various glycol ethers. nih.gov For example, strains of Pseudomonas sp. and Xanthobacter autotrophicus have been shown to assimilate and degrade diethylene glycol monoethers, including the monobutyl ether which is the parent compound of the acetate. nih.gov The metabolic process involves the breakdown of these ethers into corresponding acids. For instance, the degradation of diethylene glycol monoethyl ether by Pseudomonas sp. was found to produce ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov This suggests that soil microflora can play a significant role in the natural attenuation of DGBEA in the terrestrial environment, likely through hydrolysis of the acetate to the parent ether, followed by bacterial degradation.
Advanced Analytical Methodologies for the Characterization and Quantification of Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating DGBEA from complex mixtures, allowing for its precise identification and quantification. Gas chromatography and high-performance liquid chromatography are the most prominent techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) stands as the preferred method for the analysis of volatile and semi-volatile compounds like DGBEA. cdc.gov In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
GC-MS is exceptionally effective for assessing the purity of DGBEA. For instance, a certificate of analysis for a commercial sample of 2-(2-Butoxyethoxy)ethyl Acetate (B1210297) reported a purity of 99.97% as determined by gas chromatography. lgcstandards.com Specialized columns, such as the Rxi®-1301Sil MS, have been developed to provide enhanced resolution and faster analysis times for complex mixtures of glycol ethers, including DGBEA. gcms.czrestek.com The high sensitivity of the mass spectrometer detector also allows for the analysis of trace levels of DGBEA and its related impurities in various products. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 7890A GC coupled to 5975C MS | researchgate.net |
| Column | J&W Scientific DB-WAX (50 m × 0.20 mm i.d., 0.2 µm film thickness) | researchgate.net |
| Carrier Gas | Helium at 0.8 mL/min | researchgate.net |
| Injector Temperature | 240 °C | researchgate.net |
| Oven Program | 40 °C (1 min hold), then 8 °C/min to 240 °C | researchgate.net |
| MS Ionization Mode | Electron Impact (EI) at +70 eV | researchgate.net |
| Compound Retention Time | 7.768 min (on Rxi-1301Sil MS column) | restek.com |
High-Performance Liquid Chromatography (HPLC) Applications
While GC-MS is predominant, high-performance liquid chromatography (HPLC) serves as a valuable alternative, particularly for analyzing DGBEA in complex aqueous samples or for studying its non-volatile metabolites. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's differential partitioning between the two phases. In some applications, a filtered sample containing DGBEA can be injected directly into the HPLC system. google.com For instance, studies on the metabolic fate of DGBEA have utilized HPLC equipped with a radioactivity monitor to analyze conjugated metabolites in biological samples. A typical setup for a compound with moderate polarity like DGBEA would involve a C18 reverse-phase column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. ecfr.govgovinfo.gov
Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure of DGBEA and can also be adapted for quantitative measurements. These methods probe the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used for the unambiguous structural elucidation of DGBEA. The chemical shift, splitting pattern (multiplicity), and integration of the peaks in a ¹H NMR spectrum reveal the electronic environment and connectivity of each proton in the molecule. Certificates of analysis for DGBEA often state that the compound's structure conforms to NMR analysis, underscoring the technique's definitive role in structural confirmation. lgcstandards.com Public databases also contain reference ¹H NMR spectra for DGBEA. nih.gov
| Proton Assignment | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| a | CH₃-CH₂-CH₂-CH₂-O- | ~0.9 | Triplet |
| b | CH₃-CH₂-CH₂-CH₂-O- | ~1.4 | Sextet |
| c | CH₃-CH₂-CH₂-CH₂-O- | ~1.6 | Quintet |
| d | CH₃-CH₂-CH₂-CH₂-O- | ~3.4 | Triplet |
| e, f | -O-CH₂-CH₂-O-CH₂-CH₂-O- | ~3.5-3.7 | Multiplet |
| g | -O-CH₂-CH₂-O-C(=O)-CH₃ | ~4.2 | Triplet |
| h | -O-C(=O)-CH₃ | ~2.1 | Singlet |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. dss.go.th IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For DGBEA, IR analysis would show characteristic absorption bands corresponding to:
C-H stretching from the alkyl groups.
C=O stretching from the ester carbonyl group, typically a strong, sharp peak around 1740 cm⁻¹.
C-O stretching from the ether and ester linkages, appearing in the fingerprint region (1300-1000 cm⁻¹).
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is also sensitive to these vibrations and can provide confirmatory data. google.com Spectral libraries contain reference Raman spectra for DGBEA, aiding in its identification. nih.gov
Advanced Hyphenated Techniques and Sample Preparation Strategies
The combination of separation and detection techniques, known as hyphenated techniques, provides enhanced analytical power. GC-MS is a primary example of such a technique. The effectiveness of these methods, however, is highly dependent on the initial sample preparation, which aims to extract and concentrate the analyte from its matrix and remove interfering substances.
For the analysis of DGBEA in complex matrices like cosmetics, modern, miniaturized sample preparation methods have been developed. mdpi.comdntb.gov.ua These include:
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to facilitate the extraction of the analyte from a solid or liquid sample into a solvent. dntb.gov.ua
Micro-Matrix Solid-Phase Dispersion (µMSPD): This technique involves blending the sample with a solid sorbent, which simultaneously disrupts the sample matrix and disperses the analyte onto the solid support, from which it can be eluted with a small volume of solvent. dntb.gov.ua
These environmentally friendly approaches are efficient, low-cost, and adhere to the principles of green analytical chemistry by minimizing the use of samples and organic solvents. mdpi.comresearchgate.net The resulting extracts can often be analyzed directly by GC-MS without further derivatization, significantly reducing sample preparation time. researchgate.net
Solid-Phase Microextraction (SPME) and Headspace Analysis
Solid-Phase Microextraction (SPME) and headspace analysis are two powerful, solvent-free sample preparation techniques that are particularly well-suited for the extraction and preconcentration of volatile and semi-volatile organic compounds like this compound from a sample matrix prior to chromatographic analysis.
Solid-Phase Microextraction (SPME) is a technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. Analytes partition from the sample matrix onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The selection of the SPME fiber is critical and depends on the polarity and molecular weight of the target analyte. For a compound like this compound, which is a semi-volatile polar compound, a fiber with a polar coating, such as polyacrylate or a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would be appropriate. bgb-analytik.com
The efficiency of the SPME process is influenced by several parameters that must be optimized to achieve high sensitivity and reproducibility. These parameters include:
Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. Extraction time is another crucial factor, as sufficient time must be allowed for the analyte to reach equilibrium between the sample matrix and the fiber coating.
Sample Volume and Agitation: The volume of the sample and the headspace can affect the equilibrium concentration of the analyte. Agitation of the sample, through stirring or sonication, can accelerate the mass transfer of the analyte to the headspace.
Salt Concentration: The addition of salt to aqueous samples can increase the ionic strength of the solution, which can "salt out" the analyte, thereby increasing its volatility and enhancing its extraction into the headspace.
While specific SPME methods for this compound are not extensively documented in publicly available literature, research on similar glycol ethers provides valuable insights into potential method parameters. The following table summarizes optimized SPME conditions for the analysis of other glycol ethers, which could serve as a starting point for method development for the target compound.
| Parameter | Optimized Condition for Related Glycol Ethers |
|---|---|
| SPME Fiber | 75 µm Carboxen/PDMS |
| Extraction Temperature | 60°C |
| Extraction Time | 40 min |
| Salt Concentration (NaCl) | 3 M |
| Sample Volume | 5 mL |
Headspace Analysis , specifically static headspace analysis, involves placing a sample in a sealed vial and heating it to allow volatile and semi-volatile compounds to partition into the gas phase above the sample. researchgate.net A portion of this headspace is then injected into a GC for analysis. The key parameters influencing the efficiency of headspace analysis include:
Equilibration Temperature and Time: Similar to SPME, these parameters are critical for achieving a reproducible equilibrium of the analyte between the sample and the headspace.
Phase Ratio (β): This is the ratio of the volume of the headspace to the volume of the sample. A smaller phase ratio (i.e., a larger sample volume) generally leads to a higher concentration of the analyte in the headspace. ijpsjournal.com
Matrix Effects: The composition of the sample matrix can significantly influence the partitioning of the analyte. Modifying the matrix, for instance, by adjusting the pH or adding a salt, can enhance the release of the target compound into the headspace. ijpsjournal.com
The following table outlines typical headspace GC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Condition |
|---|---|
| Equilibration Temperature | 80°C |
| Equilibration Time | 30 min |
| Injection Volume | 1 mL |
| Transfer Line Temperature | 150°C |
Integration of Multiple Analytical Platforms for Comprehensive Characterization
For a comprehensive characterization and robust quantification of this compound, the integration of sample preparation techniques like SPME or headspace analysis with powerful separation and detection systems is essential. The most common and effective combination is with Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov After extraction by SPME or headspace, the analytes are introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) information.
The choice of the GC column is critical for achieving good separation of the target analyte from other components in the sample. For polar compounds like glycol ethers and their acetates, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX), is often employed. publications.gc.ca
The mass spectrometer can be operated in different modes to enhance selectivity and sensitivity. In full-scan mode, the entire mass spectrum is recorded, which is useful for identifying unknown compounds. In selected ion monitoring (SIM) mode, only specific ions characteristic of the target analyte are monitored, which significantly improves the signal-to-noise ratio and allows for lower detection limits.
The integration of these platforms results in a highly sensitive and selective analytical workflow. For instance, a method for the simultaneous determination of several glycol ethers and their acetates in cosmetics using GC-MS reported limits of detection in the range of 0.09 to 0.59 mg/kg and limits of quantification from 0.31 to 1.95 mg/kg, demonstrating the high sensitivity of this approach. publications.gc.ca
The following table presents a hypothetical integrated analytical platform for the analysis of this compound, based on common practices for related compounds.
| Component | Specification |
|---|---|
| Sample Preparation | Headspace-SPME |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 50°C, ramp to 220°C |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
By combining the pre-concentration power of SPME or headspace analysis with the separation and detection capabilities of GC-MS, a comprehensive and quantitative profile of this compound can be achieved even in complex sample matrices.
Future Research Directions and Theoretical Perspectives on Ethanol, 2 2 2 Butoxyethoxy Ethoxy , Acetate
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the behavior of chemical compounds at the molecular level. For Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate (B1210297), these in silico approaches offer a pathway to elucidate its electronic structure, reactivity, and solvent properties with high precision, guiding experimental work and accelerating the discovery of new applications.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Future DFT studies on Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate are anticipated to focus on several key areas. By calculating electron density distribution, researchers can predict the molecule's reactivity, including the susceptibility of its ester and ether functional groups to nucleophilic or electrophilic attack. acs.org This understanding is crucial for designing new synthetic routes and for predicting its degradation pathways in various chemical environments. Furthermore, DFT can be employed to analyze the molecule's interaction with surfaces, such as catalysts, which is vital for optimizing its production and for its application in areas like functional coatings. acs.org
Anticipated DFT Research Focus Areas:
| Research Area | Objective | Potential Impact |
| Reactivity Indices | Calculation of Fukui functions and local softness to identify reactive sites. | Guidance for designing new chemical reactions and understanding degradation mechanisms. |
| Adsorption on Surfaces | Modeling the interaction with catalyst surfaces (e.g., zeolites, metal oxides). | Development of more efficient and selective synthesis catalysts. |
| Spectroscopic Analysis | Prediction of vibrational (IR, Raman) and NMR spectra. | Aiding in the experimental characterization and quality control of the compound. |
Molecular Dynamics Simulations for Solvent Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a solvent like this compound, MD simulations can provide invaluable insights into its bulk properties and its behavior in mixtures. Future MD studies will likely focus on its solvation capabilities for a variety of solutes, including polymers, resins, and active pharmaceutical ingredients. By simulating the intermolecular interactions, researchers can predict solubility parameters, viscosity, and diffusion coefficients, which are critical for its application in coatings, inks, and cleaning formulations. silverfernchemical.com Additionally, MD simulations can be used to model the self-assembly of this molecule and its interaction with other components in complex formulations, aiding in the design of new materials with tailored properties.
Novel Synthetic Routes and Process Innovations
The industrial synthesis of this compound traditionally involves the esterification of diethylene glycol monobutyl ether with acetic acid. alliancechemical.com Future research in this area will be driven by the need for more efficient, cost-effective, and environmentally benign production methods.
Key areas of innovation are expected to include:
Advanced Catalysis: The development of novel catalysts is a primary focus. This includes the use of solid acid catalysts, such as zeolites and ion-exchange resins, which can simplify product purification and catalyst recycling. thegoodscentscompany.com Heteropolyanion-based ionic liquids have also shown promise in achieving high catalytic activity under milder reaction conditions. sigmaaldrich.com
Process Intensification: Techniques such as reactive distillation, which combines reaction and separation in a single unit, are being explored to improve conversion rates and reduce energy consumption. futuremarketinsights.com
Alternative Feedstocks: Research into the use of alternative acetylating agents and reaction pathways, such as transesterification, could offer advantages in terms of selectivity and reduced by-product formation.
Exploration of Green Chemistry Applications and Sustainable Alternatives
The principles of green chemistry are increasingly influencing the chemical industry, with a strong emphasis on the use of renewable resources, waste reduction, and the design of safer chemicals. jetir.orgnih.gov For this compound, future research will focus on enhancing its sustainability profile and exploring its role in green technologies.
A significant area of investigation is the development of bio-based synthetic routes. This could involve the use of bio-derived butanol and acetic acid as starting materials. Furthermore, enzymatic synthesis, utilizing lipases as biocatalysts, presents a promising green alternative to traditional chemical catalysis, offering high selectivity and mild reaction conditions. chemistryforsustainability.orgresearchgate.net
The development of sustainable alternatives to traditional solvents is another key research direction. While this compound has favorable properties, the exploration of structurally similar compounds derived entirely from renewable feedstocks is an active area of research. alliancechemical.comshell.com Life cycle assessment (LCA) will be a critical tool in evaluating the environmental footprint of both existing and novel production processes for this compound and its potential replacements. nih.govresearchgate.net
Interdisciplinary Research Synergies and Emerging Applications
The unique combination of properties of this compound, such as its good solvency for a wide range of substances and its relatively low volatility, makes it a candidate for a variety of advanced applications that require interdisciplinary collaboration.
Future research is expected to explore its potential in fields such as:
Microelectronics: As a high-purity solvent, it could find applications in the formulation of photoresists and cleaning agents for semiconductor manufacturing, where precision and low contamination are critical. futuremarketinsights.com
Functional Coatings: Its ability to dissolve a wide range of polymers and additives makes it a valuable component in the development of smart coatings with properties such as self-healing, anti-corrosion, and controlled release of active agents.
Biomedical Applications: The biocompatibility and solvency of related glycol ethers suggest potential applications in drug delivery systems, such as in the formulation of microemulsions or nanoparticles for targeted drug release. Further research into the toxicological profile of the acetate derivative will be crucial for these applications. futuremarketinsights.com
Advanced Materials: Its role as a solvent and plasticizer can be explored in the processing of advanced polymers and composites, influencing their mechanical and thermal properties.
Unresolved Challenges and Prospects for Future Investigation
Despite its widespread use, several challenges and unanswered questions remain regarding this compound, which will drive future research.
Key Unresolved Challenges:
| Challenge | Description | Future Research Direction |
| Complete Biodegradability Data | While some glycol ethers are known to be biodegradable, comprehensive data on the complete biodegradation pathway of the acetate derivative under various environmental conditions is needed. | Long-term biodegradation studies in different environmental matrices (soil, water). |
| Structure-Property Relationships | A deeper understanding of how subtle changes in the molecular structure of glycol ether acetates affect their physical and chemical properties is required for the rational design of new solvents with tailored performance. | Synthesis and characterization of a library of related compounds, coupled with computational modeling. |
| High-Purity Synthesis | For applications in the electronics industry, achieving ultra-high purity levels at an industrial scale remains a challenge. | Development of advanced purification techniques and in-situ monitoring of impurities during synthesis. |
| Toxicological Profile | While generally considered to have low toxicity, a more detailed understanding of its long-term toxicological effects and metabolic pathways is necessary for a comprehensive risk assessment, especially for new applications. | In-depth toxicological studies and metabolic profiling. |
The future of research on this compound is bright, with numerous opportunities for scientific discovery and technological innovation. By leveraging advanced computational tools, exploring novel and sustainable synthetic methods, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Use personal protective equipment (PPE), including gloves and lab coats. Avoid skin contact and inhalation by working in a fume hood. Post-handling, wash hands thoroughly with soap and water, and ensure lab clothing is segregated from personal attire to prevent contamination. Implement fire safety protocols due to flammability risks, including access to extinguishers and avoidance of ignition sources . Regular training on CLP Regulation (EC) No. 1272/2008 guidelines for chemical hazards is advised .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS : For identification and quantification of impurities (e.g., cyclosiloxanes in ethyl acetate-based samples) .
- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
- NMR : Verify molecular structure (e.g., acetate methyl protons at δ ~2.05 ppm and ether linkages via splitting patterns) .
Cross-reference spectral data with NIST Chemistry WebBook entries for validation .
Q. What thermodynamic properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
- Boiling Point : ~230–250°C (dependent on purity) .
- Heat Capacity (Cp) : ~310 J/mol·K (liquid phase, 298.15 K) .
- Enthalpy of Vaporization (ΔvapH) : ~60 kJ/mol (estimated from homologous compounds) .
These values inform solvent selection, reaction temperature control, and distillation protocols .
Advanced Research Questions
Q. How can conflicting reports on the dermal irritation potential of this compound be resolved?
- Methodological Answer : Conduct controlled in vitro and in vivo studies:
- Patch Testing : Use standardized OECD 439 guidelines with human epidermal models to assess irritation .
- Comparative Analysis : Contrast results with structurally similar compounds (e.g., diethylene glycol ethyl ether acetate) to identify structure-activity relationships .
- Meta-Analysis : Re-evaluate historical data (e.g., French toxicological reports noting "moderate irritation" in patch tests but insufficient evidence for conclusive classification) .
Q. What methodologies address the lack of genotoxicity and carcinogenicity data for this compound?
- Methodological Answer : Prioritize the following assays:
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation .
- Micronucleus Assay : Assess chromosomal damage in mammalian cell lines (e.g., CHO-K1 cells) .
- Long-Term Rodent Studies : Monitor tumor incidence in Sprague-Dawley rats exposed to subchronic doses (e.g., 50–200 mg/kg/day) .
Reference EPA and ECHA frameworks for study design .
Q. How does the toxicity profile of this compound compare to its non-acetylated analog, 2-butoxyethanol?
- Methodological Answer :
- Metabolic Studies : Use LC-MS to track acetate hydrolysis to 2-butoxyethanol in liver microsomes, quantifying reactive metabolites like butoxyacetic acid .
- Toxicity Thresholds : Compare LD₅₀ values (e.g., 2-butoxyethanol: ~1.5 g/kg in rats vs. acetate form: pending data) .
- Oxidative Stress Markers : Measure glutathione depletion and lipid peroxidation in exposed cell cultures to assess relative cytotoxicity .
Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?
- Methodological Answer : Optimize extraction and detection:
- SPE Extraction : Use C18 cartridges with methanol elution for water samples .
- GC-ECD vs. LC-MS/MS : Compare sensitivity; GC-ECD may require derivatization (e.g., BSTFA for acetate groups), while LC-MS/MS offers direct quantification with LOQs ~0.1 µg/L .
- Matrix Effects : Mitigate interference in complex matrices (e.g., firefighting foam residues) using isotope-labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
